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Compound of Interest

Compound Name: Pik-75

Cat. No.: B1354059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers navigate the off-target effects of Pik-75, a potent inhibitor

of phosphoinositide 3-kinase alpha (PI3Kα). Understanding and mitigating these off-target

activities are crucial for accurate experimental interpretation and successful drug development.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of Pik-75 and what are its known off-targets?

Pik-75 is a potent inhibitor of the p110α isoform of PI3K, with an IC50 of 5.8 nM.[1] However, it

is known to inhibit other kinases, some with high potency. The most significant off-targets

include other PI3K isoforms (β, γ, δ), DNA-dependent protein kinase (DNA-PK), and several

cyclin-dependent kinases (CDKs).[1][2]

Q2: What is the significance of Pik-75's off-target inhibition of DNA-PK?

Inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair

pathway, can lead to increased sensitivity to DNA damaging agents.[1] This off-target effect can

be a confounding factor in studies investigating the role of PI3Kα in DNA damage response and

may offer opportunities for synergistic therapeutic strategies.

Q3: How does inhibition of CDKs by Pik-75 contribute to its cellular effects?
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Pik-75 has been shown to inhibit CDK1 and CDK2, which can lead to cell cycle arrest,

particularly at the G2/M phase, and induce apoptosis.[2] This is distinct from the effects of more

selective PI3Kα inhibitors, which typically induce G1 arrest.[2] This off-target activity is

important to consider when analyzing cellular phenotypes following Pik-75 treatment.

Troubleshooting Guide
This guide addresses common issues encountered when using Pik-75 in experimental settings

and provides strategies to identify and mitigate off-target effects.

Issue 1: Unexpected levels of apoptosis or cell cycle arrest in your experiments.

Possible Cause: Your observed phenotype may be due to the off-target inhibition of CDKs by

Pik-75, leading to apoptosis and G2/M arrest rather than the expected G1 arrest from PI3Kα

inhibition alone.[2]

Troubleshooting Steps:

Validate the phenotype: Use a more selective PI3Kα inhibitor as a control to determine if

the observed effect is solely due to PI3Kα inhibition.

Rescue experiment: Overexpress CDK1 or CDK2 to see if this can partially rescue the

apoptotic phenotype induced by Pik-75.[2]

Cell cycle analysis: Perform detailed cell cycle analysis to distinguish between G1 and

G2/M arrest.

Issue 2: Discrepancies between your results and published data using other PI3Kα inhibitors.

Possible Cause: The broader kinase inhibition profile of Pik-75 may lead to different cellular

outcomes compared to more highly selective inhibitors.

Troubleshooting Steps:

Perform a kinase selectivity profile: If feasible, screen Pik-75 against a panel of kinases to

understand its activity profile in your specific experimental system.
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Use orthogonal approaches: Confirm your findings using genetic approaches, such as

siRNA or CRISPR-Cas9 mediated knockdown of PI3Kα, to dissect the specific contribution

of this target.

Consult the literature: Carefully compare the selectivity profiles of the inhibitors used in

your study and the published literature to understand potential differences.

Quantitative Data Summary
The following table summarizes the inhibitory activity of Pik-75 against its primary target and

known off-target kinases.

Kinase Target IC50 (nM) Reference(s)

PI3Kα (p110α) 5.8 [1]

DNA-PK 2 [1]

PI3Kγ (p110γ) 76 [1]

PI3Kδ (p110δ) 510 [1]

PI3Kβ (p110β) 1300 [1]

CDK1
Potent Inhibition (>95% at

1µM)
[2]

CDK2
Potent Inhibition (>95% at

1µM)
[2]

CDK9 Potent Inhibition

Key Experimental Protocols
1. Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the selectivity of Pik-75 against a

panel of kinases.
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Principle: The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount

of ADP produced during a kinase reaction. A luminescent signal is generated that is

proportional to the ADP concentration.

Detailed Methodology:

Kinase Reaction Setup:

Prepare a reaction mix containing the kinase of interest, its specific substrate, ATP, and

the appropriate reaction buffer.

Add Pik-75 at various concentrations to the reaction mix. Include a vehicle control (e.g.,

DMSO).

Initiate the kinase reaction by adding the kinase.

Incubate at the optimal temperature and time for the specific kinase.

Termination and ATP Depletion:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining

ATP.

Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Signal Detection:

Add Kinase Detection Reagent to convert the produced ADP back to ATP and to

generate a luminescent signal using a luciferase/luciferin reaction.

Incubate for 30-60 minutes at room temperature.

Data Analysis:

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Pik-75 and determine the IC50

value.
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2. Cellular Target Engagement using Western Blotting

This protocol allows for the assessment of on-target and off-target pathway modulation in a

cellular context.

Principle: Western blotting is used to detect changes in the phosphorylation status of

downstream effectors of PI3Kα (e.g., Akt) and off-target kinases (e.g., CDK substrates).

Detailed Methodology:

Cell Treatment:

Culture cells to the desired confluency.

Treat cells with varying concentrations of Pik-75 for a specified time. Include a vehicle

control.

Cell Lysis:

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against phosphorylated and total

proteins of interest (e.g., p-Akt, Akt, p-Rb, Rb).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities to determine the relative changes in protein

phosphorylation.
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Caption: On-target effect of Pik-75 on the PI3Kα signaling pathway.
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Caption: Key off-target effects of Pik-75 on DNA repair and cell cycle.
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Caption: Workflow for troubleshooting unexpected results with Pik-75.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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